molecular formula C17H22N2O4 B12198893 4-((3-Acetylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid

4-((3-Acetylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid

Cat. No.: B12198893
M. Wt: 318.4 g/mol
InChI Key: WRTGRQANQUHPSO-UHFFFAOYSA-N
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Description

4-((3-Acetylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid is a synthetic organic compound that features a piperidine ring, an acetylphenyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Acetylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Acetylphenyl Group: The acetylphenyl group is introduced via a Friedel-Crafts acylation reaction, where an acetyl group is added to a phenyl ring.

    Formation of the Butanoic Acid Moiety: The butanoic acid moiety is typically introduced through a series of reactions involving the formation of a carbon-carbon bond and subsequent oxidation to form the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((3-Acetylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the acetylphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-((3-Acetylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as a precursor for drug development.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((3-Acetylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-((3-Acetylphenyl)amino)-4-oxo-2-(morpholin-1-yl)butanoic acid: Similar structure with a morpholine ring instead of a piperidine ring.

    4-((3-Acetylphenyl)amino)-4-oxo-2-(pyrrolidin-1-yl)butanoic acid: Similar structure with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

4-((3-Acetylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties

Properties

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

4-(3-acetylanilino)-4-oxo-2-piperidin-1-ylbutanoic acid

InChI

InChI=1S/C17H22N2O4/c1-12(20)13-6-5-7-14(10-13)18-16(21)11-15(17(22)23)19-8-3-2-4-9-19/h5-7,10,15H,2-4,8-9,11H2,1H3,(H,18,21)(H,22,23)

InChI Key

WRTGRQANQUHPSO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CC(C(=O)O)N2CCCCC2

Origin of Product

United States

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